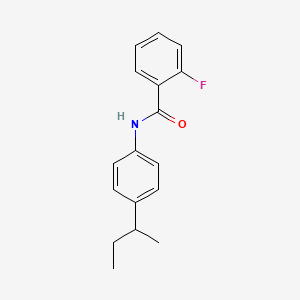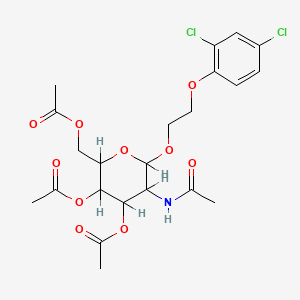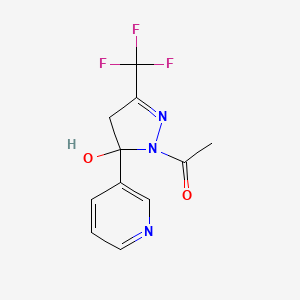
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol, also known as CIM, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways, as well as the modulation of the immune system. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the expression of certain genes involved in cancer cell proliferation and survival. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and altering their membrane potential.
Biochemical and Physiological Effects
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, the modulation of the immune system, and the induction of apoptosis in cancer cells. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use as a radioprotective agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various scientific fields. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the main limitations of using (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for the investigation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol, including its use as an anticancer agent, an antimicrobial agent, a modulator of the immune system, and a radioprotective agent. Further research is also needed to fully understand the mechanism of action of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol and to investigate its potential applications in other scientific fields, such as materials science and nanotechnology. Additionally, the development of new synthesis methods and purification techniques may further enhance the potential applications of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol in scientific research.
Synthesis Methods
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl alcohol with 5-chloro-4-iodo-1-methyl-1H-imidazole-2-carbaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol, which can be purified using various techniques, such as recrystallization or column chromatography.
Scientific Research Applications
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has been used in various scientific research applications, including as a potential anticancer agent, an antimicrobial agent, and a modulator of the immune system. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has also been investigated for its potential use as a radioprotective agent, as well as its ability to inhibit the growth of certain viruses, such as the Zika virus.
properties
IUPAC Name |
(5-chloro-4-iodo-1-methylimidazol-2-yl)-(4-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2IN2O/c1-16-9(13)10(14)15-11(16)8(17)6-2-4-7(12)5-3-6/h2-5,8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKFPSPBKWCUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(C2=CC=C(C=C2)Cl)O)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4956161.png)


![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4956182.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956183.png)

![1-{1-[3-(methylthio)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4956199.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4956200.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4956204.png)
![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-8-methoxy-4-methyl-2(1H)-quinolinone](/img/structure/B4956242.png)
